molecular formula C9H9NO2 B120813 4-Hydroxycinnamamide CAS No. 194940-15-3

4-Hydroxycinnamamide

Cat. No. B120813
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-ZZXKWVIFSA-N
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Patent
US09416403B2

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.87 mmol
Type
reactant
Reaction Step Three
Name
Quantity
34 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3.52 mmol
Type
reactant
Reaction Step Eight
Quantity
7.04 mmol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0.53 μmol
Type
reactant
Reaction Step Nine
Quantity
4.23 mmol
Type
reactant
Reaction Step Nine
Quantity
0.18 μmol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.2 mmol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
IC1C=C[C:5]2N[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(#N)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C(C=CC1C=CC2NC3C(C=2C=1)=CC=CC=3)#[N:46].O=CC[C@@H]([C@@H](CO)O)O.CC1C=CC(C(OC[C@H]2O[C@H](Cl)C[C@@H]2OC(C2C=CC(C)=CC=2)=O)=O)=CC=1.ClCl.[OH-:100].[K+].[CH3:102][O:103]CCOCCN(CCOCCOC)CCOCCOC.[CH3:124][O-:125].[Na+].[CH3:127][OH:128]>O1CCOCC1.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([CH:8]=[CH:7][C:12]1[CH:13]=[CH:5][C:124]([OH:125])=[CH:10][CH:11]=1)(=[O:100])[NH2:46].[O:100]=[CH:13][CH2:14][C@@H:124]([C@@H:127]([CH2:102][OH:103])[OH:128])[OH:125] |f:8.9,11.12,16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Name
Quantity
3.87 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
34 μmol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
3.52 mmol
Type
reactant
Smiles
IC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
7.04 mmol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Nine
Name
Quantity
0.53 μmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.23 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.18 μmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Twelve
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the resulting mixture at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(N)(=O)C=CC1=CC=C(C=C1)O
Name
Type
product
Smiles
O=CC[C@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09416403B2

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.87 mmol
Type
reactant
Reaction Step Three
Name
Quantity
34 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3.52 mmol
Type
reactant
Reaction Step Eight
Quantity
7.04 mmol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0.53 μmol
Type
reactant
Reaction Step Nine
Quantity
4.23 mmol
Type
reactant
Reaction Step Nine
Quantity
0.18 μmol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.2 mmol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
IC1C=C[C:5]2N[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(#N)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C(C=CC1C=CC2NC3C(C=2C=1)=CC=CC=3)#[N:46].O=CC[C@@H]([C@@H](CO)O)O.CC1C=CC(C(OC[C@H]2O[C@H](Cl)C[C@@H]2OC(C2C=CC(C)=CC=2)=O)=O)=CC=1.ClCl.[OH-:100].[K+].[CH3:102][O:103]CCOCCN(CCOCCOC)CCOCCOC.[CH3:124][O-:125].[Na+].[CH3:127][OH:128]>O1CCOCC1.C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]([CH:8]=[CH:7][C:12]1[CH:13]=[CH:5][C:124]([OH:125])=[CH:10][CH:11]=1)(=[O:100])[NH2:46].[O:100]=[CH:13][CH2:14][C@@H:124]([C@@H:127]([CH2:102][OH:103])[OH:128])[OH:125] |f:8.9,11.12,16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Name
Quantity
3.87 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
34 μmol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Seven
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
3.52 mmol
Type
reactant
Smiles
IC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
7.04 mmol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Nine
Name
Quantity
0.53 μmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.23 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.18 μmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC[C@H](O)[C@H](O)CO
Step Twelve
Name
Quantity
1.2 mmol
Type
reactant
Smiles
C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the resulting mixture at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(N)(=O)C=CC1=CC=C(C=C1)O
Name
Type
product
Smiles
O=CC[C@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.